![molecular formula C8H5F3N2O3S B2410969 咪唑并[1,2-a]吡啶-2-基三氟甲磺酸盐 CAS No. 1021019-74-8](/img/structure/B2410969.png)

咪唑并[1,2-a]吡啶-2-基三氟甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

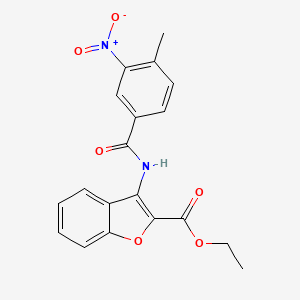

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is characterized by an imidazole ring fused to a pyridine ring . Docking studies revealed that the imidazole ring demonstrated effective H-bonding interactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been used for the direct functionalization of imidazo[1,2-a]pyridines .科学研究应用

抗癌特性

咪唑并[1,2-a]吡啶-2-基三氟甲磺酸盐(简称“ITF”)因其作为抗癌剂的潜力而备受关注。研究人员合成了ITF的衍生物,并评估了其对乳腺癌细胞的抗增殖活性。 值得注意的是,某些N-酰基腙(NAH)衍生物表现出显著的效果,其中化合物15对MCF7和MDA-MB-231细胞系显示出强效活性 。目前正在对ITF的作用机制及其在癌症治疗中的潜力进行进一步研究。

材料科学与光电器件

咪唑并[1,2-a]吡啶类化合物,包括ITF,在材料科学中已找到应用。这些分子作为光电器件(如有机发光二极管(OLED)和传感器)的构建单元。 它们独特的电子特性使其成为增强器件性能和效率的有希望的候选者 。

腐蚀抑制

ITF衍生物已被探索作为腐蚀抑制剂。一种新制备的含有ITF的配合物在低浓度(50-1000 ppm)下表现出显著的效率(99%)。 这一发现表明其在保护金属表面免受腐蚀方面的潜力 。

抗菌活性

研究表明ITF衍生物具有抗菌特性。例如,合成的配合物对大肠杆菌和芽孢杆菌属细菌表现出抑菌圈。 这突出了它们作为新型抗菌剂的潜力 。

抗炎和抗病毒应用

咪唑并[1,2-a]吡啶骨架,包括ITF,已被研究用于其抗炎和抗病毒活性。 这些化合物在对抗各种炎症状况和病毒感染方面具有希望 。

其他潜在应用

除了上述领域外,ITF衍生物可能在心血管疾病、阿尔茨海默病和其他治疗领域发挥作用。 持续的研究旨在揭示额外的应用并优化其有效性 。

总之,咪唑并[1,2-a]吡啶-2-基三氟甲磺酸盐展现出丰富的应用范围,从癌症研究到材料科学。其多功能性突出了其在制药和科学领域的 اهمیت。 🌐🔬

Bilgesu Onur Sucu. “Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells.” Medicinal Chemistry Research, 31(2022), 2231–2242. RSC Publishing. “Imidazo [1,5-a]pyridines: Promising Innovations in Materials Science and Pharmaceuticals.” New Journal of Chemistry, 45(2021), 2398–2407. AIP Publishing. “Synthesis, identification, and use of 2-((2-(biphenyl-4-yl) imidazo [1,2-a]pyridin-3-yl)acetic acid) as a corrosion inhibitor and antibacterial activator.” AIP Advances, 9(2019), 030020. RSC Publishing. “Functionalization of imidazo[1,2-a]pyridines: Recent Advances and Applications.” New Journal of Chemistry, 45(2021), 11062–11075.

作用机制

Target of Action

Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been reported to target kras g12c , a protein involved in cell signaling pathways related to cancer, and cholinesterase enzymes , which are important in the symptomatic treatment of Alzheimer’s disease.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors , forming a covalent bond with their target proteins, leading to irreversible inhibition. This mode of action is often used in the development of anticancer agents .

Biochemical Pathways

Given the reported targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may affect pathways related to cell signaling and neurotransmission .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate good inhibitory activities against their targets , suggesting that this compound may have similar effects.

生化分析

Biochemical Properties

It is known that imidazo[1,2-a]pyridine derivatives can be involved in various biochemical reactions

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been found to be effective against multiple Candida species

Molecular Mechanism

It is known that some imidazo[1,2-a]pyridine derivatives can act as covalent anticancer agents

属性

IUPAC Name |

imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-7-5-13-4-2-1-3-6(13)12-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUONANKGCSEAPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)

![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)

![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)

![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)

![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)

![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)